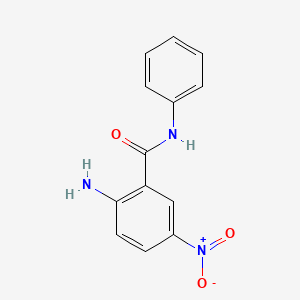

2-Amino-5-nitrobenzanilide

Descripción

Contextualization within Benzamide (B126) and Nitroaromatic Compound Research

Benzamides are a well-established class of compounds with a wide range of applications, notably in medicinal chemistry. ontosight.ai The amide linkage provides structural rigidity and the capacity for hydrogen bonding, which are crucial for molecular recognition and biological activity. ontosight.ai The presence of the benzene (B151609) ring allows for various substitutions, leading to a diverse library of derivatives with tailored properties. ontosight.ai

Nitroaromatic compounds, characterized by the presence of one or more nitro groups attached to an aromatic ring, are of great interest in both industrial and academic research. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, affecting its reactivity in chemical transformations. ontosight.ai Nitroaromatic compounds are key intermediates in the synthesis of amines, dyes, and pharmaceuticals. nih.gov Research into nitroaromatic compounds also extends to their bioreductive activation, a process relevant in the development of hypoxia-selective drugs. mdpi.com

2-Amino-5-nitrobenzanilide synergistically combines the structural features of both benzamides and nitroaromatics. The amino group acts as an electron-donating group, while the nitro group is strongly electron-withdrawing. This push-pull electronic system, along with the amide linkage, imparts unique reactivity and potential for diverse chemical modifications.

Significance as a Privileged Scaffold in Contemporary Chemical Synthesis

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, often with high affinity. nih.govmdpi.com The benzamide moiety itself is considered a component of many privileged structures. researchgate.net The specific arrangement of functional groups in this compound makes it a valuable scaffold for the synthesis of more complex molecules with potential biological activity.

The presence of three distinct functional groups—the primary amino group, the nitro group, and the secondary amide—offers multiple points for chemical diversification. For instance, the amino group can be acylated, alkylated, or used in cyclization reactions to form heterocyclic systems. The nitro group can be reduced to an amino group, which can then be further functionalized, or it can participate in nucleophilic aromatic substitution reactions. The amide bond can be hydrolyzed or can influence the conformation of the molecule.

This versatility has been exploited in the development of novel compounds. For example, this compound has been used as a starting material in the synthesis of potent inhibitors of Venezuelan equine encephalitis virus (VEEV). acs.orgacs.org

Scope and Research Trajectories for this compound Studies

Current and future research involving this compound is likely to follow several key trajectories:

Development of Novel Synthetic Methodologies: While methods for the synthesis of this compound and related compounds exist, there is always a need for more efficient, environmentally friendly, and scalable synthetic routes. sioc-journal.cn This includes the exploration of new catalysts and reaction conditions.

Medicinal Chemistry Applications: Given its status as a privileged scaffold, this compound will likely continue to be a key starting material for the synthesis of new therapeutic agents. Research will focus on designing and synthesizing derivatives with improved potency, selectivity, and pharmacokinetic properties for a range of diseases. nih.govresearchgate.net Studies into nitro-substituted benzamide derivatives have already shown promise in the development of anti-inflammatory agents. researchgate.net

Materials Science: The unique electronic properties of this compound, arising from the donor-acceptor nature of its substituents, make it a candidate for investigation in materials science. ontosight.ai This could include applications in nonlinear optics, organic light-emitting diodes (OLEDs), and other electronic devices.

Mechanistic Studies: A deeper understanding of the reaction mechanisms involving this compound will be crucial for optimizing its use in synthesis. orientjchem.org This includes studying the regioselectivity of its reactions and the influence of its functional groups on the reactivity of the aromatic rings. sapub.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-5-nitro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c14-12-7-6-10(16(18)19)8-11(12)13(17)15-9-4-2-1-3-5-9/h1-8H,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKGKPCLQCFQKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334366 | |

| Record name | 2-Amino-5-nitrobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30481-54-0 | |

| Record name | 2-Amino-5-nitrobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 30481-54-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Amino 5 Nitrobenzanilide and Its Derivatives

Advanced Synthetic Routes to 2-Amino-5-nitrobenzanilide

The primary and most direct synthetic route to this compound involves the formation of an amide bond between 2-amino-5-nitrobenzoic acid and aniline (B41778). This transformation can be achieved through several well-established chemical methods, each with optimized conditions to maximize yield and purity.

The synthesis of the anilide from its constituent carboxylic acid and amine requires the activation of the carboxyl group to facilitate nucleophilic attack by the aniline. The low nucleophilicity of the amino group in p-nitroaniline is a known challenge in similar preparations, which underscores the importance of an effective activating agent for the carboxylic acid component. nih.govnih.gov

One of the most common and effective strategies is the conversion of 2-amino-5-nitrobenzoic acid into its corresponding acyl chloride. This is typically accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acyl chloride then readily reacts with aniline, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct, to form the desired this compound.

Alternatively, peptide coupling reagents are employed for a milder, one-pot synthesis. These reagents activate the carboxylic acid in situ, allowing for direct reaction with the amine. This approach avoids the need to isolate the often-sensitive acyl chloride intermediate.

Below is a table summarizing common conditions for the synthesis of benzanilides from benzoic acids and anilines, which are applicable to the formation of this compound.

| Method | Activating Reagent(s) | Typical Solvent | Base | Typical Temperature |

|---|---|---|---|---|

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | Dichloromethane (DCM), Toluene | Pyridine, Triethylamine (TEA) | 0 °C to room temperature |

| Peptide Coupling | HATU/DIPEA, TBTU | Dimethylformamide (DMF), DCM | DIPEA | Room temperature |

| Carbodiimide Coupling | DCC or EDC, often with HOBt | DCM, DMF | None or DMAP (cat.) | 0 °C to room temperature |

A distinct strategy involves the direct amidation of aldehydes with nitroarenes, facilitated by nickel/photoredox catalysis. organic-chemistry.org While not a direct synthesis of the target compound from the specified precursors, this methodology represents an advanced route where a nitroarene is reduced in situ to an aniline, which then participates in amide bond formation. organic-chemistry.orgnih.gov

The predominant mechanism for the formation of this compound via the acyl chloride route is a nucleophilic acyl substitution. The process unfolds in two key steps:

Activation of Carboxylic Acid : 2-amino-5-nitrobenzoic acid is treated with a reagent like thionyl chloride. The carboxylic acid's hydroxyl group attacks the sulfur atom of SOCl₂, leading to a series of intermediates that culminate in the departure of HCl and SO₂ gas, yielding the highly electrophilic 2-amino-5-nitrobenzoyl chloride.

Nucleophilic Attack by Aniline : The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.

Proton Transfer and Elimination : The intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion. A base present in the reaction mixture then deprotonates the nitrogen atom to yield the final, neutral this compound product.

When using peptide coupling reagents, the mechanism similarly involves the formation of a highly reactive activated ester intermediate, which is then susceptible to nucleophilic attack by aniline.

Stereoselectivity is not a factor in the synthesis of this compound as no new chiral centers are formed. However, regioselectivity is a crucial aspect, both in the synthesis of the precursor and in the amidation reaction itself.

The structure of the starting material, 2-amino-5-nitrobenzoic acid, is a product of a regioselective electrophilic aromatic substitution. The synthesis typically involves the nitration of an aniline derivative. The amino group (-NH₂) is a powerful ortho-, para-directing activating group, while the carboxyl group (-COOH) is a meta-directing deactivating group. The final substitution pattern is determined by the interplay of these electronic effects. ulisboa.ptrsc.org

In the amidation reaction to form the final product, the regioselectivity is unambiguous. The reaction occurs exclusively between the carboxylic acid group of 2-amino-5-nitrobenzoic acid and the amino group of aniline. The existing amino group on the benzoic acid ring is significantly less nucleophilic than the aniline due to the electron-withdrawing effects of the nitro group and the carbonyl group, and thus does not compete in the amidation reaction.

This compound as a Key Precursor in Heterocyclic Synthesis

Compounds containing an ortho-aminoaryl amide or related functionality, such as 2-aminobenzamides and anthranilic acids, are foundational building blocks in heterocyclic chemistry. chemmethod.comresearchgate.net this compound fits this structural motif and serves as a valuable precursor for the synthesis of fused nitrogen-containing heterocycles, most notably quinazolinones.

The reaction of this compound with various one-carbon electrophiles provides a direct route to 7-nitro-4-quinazolinone derivatives. This transformation is a cornerstone of quinazolinone synthesis, with established methods like the Niementowski synthesis providing a conceptual basis. nih.gov The reaction typically involves condensation with reagents like formic acid, orthoesters, or N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA).

The general mechanism proceeds via two stages:

Condensation : The primary amino group of this compound reacts with the one-carbon electrophile (e.g., an aldehyde) to form an intermediate, such as an N-acyl-iminium species or an aminal.

Intramolecular Cyclization and Dehydration : The amide nitrogen then acts as an intramolecular nucleophile, attacking the newly formed electrophilic center. The subsequent loss of a water molecule (or other small molecule) results in the formation of the fused pyrimidine (B1678525) ring, yielding the aromatic quinazolinone core.

The use of 2-amino-5-nitrobenzonitrile (B98050) to produce 4-amino-6-nitroquinazolines in reactions mediated by formimidamides further illustrates the utility of this class of precursors in building the quinazoline (B50416) scaffold. nih.govresearchgate.net

| Precursor | Reagent (C1 Source) | Resulting Heterocycle | Typical Conditions |

|---|---|---|---|

| This compound | Triethyl orthoformate | 7-Nitro-3-phenylquinazolin-4(3H)-one | Acetic anhydride, reflux |

| This compound | Aromatic Aldehyde (R-CHO) | 2-Aryl-7-nitro-3-phenyl-2,3-dihydroquinazolin-4(1H)-one | Ethanol, catalytic acid, reflux |

| This compound | Formic Acid | 7-Nitro-3-phenylquinazolin-4(3H)-one | Heat, >120 °C |

The bifunctional nature of this compound, possessing two distinct nucleophilic nitrogen centers in a 1,4-relationship relative to the ring carbons, allows for its use in constructing a variety of other heterocyclic systems beyond quinazolinones. The principle involves reacting the precursor with various di-electrophiles that can bridge the two nitrogen atoms or engage in domino reactions. organic-chemistry.org

For example, reaction with 1,3-dielectrophiles such as β-diketones or α,β-unsaturated ketones could potentially lead to the formation of seven-membered rings like 1,4-benzodiazepines, although this is a less common pathway for benzanilides compared to other 1,2-phenylenediamines.

Furthermore, modern synthetic methods involving transition-metal catalysis can unlock novel cyclization pathways. Palladium or copper-catalyzed intramolecular C-N bond-forming reactions, for instance, could be envisioned to create more complex, polycyclic architectures starting from suitably modified derivatives of this compound. The general strategy of using ortho-substituted anilines for domino alkylation-cyclization or annulation reactions highlights the broad potential for creating diverse heterocyclic structures. organic-chemistry.orgmdpi.com

Derivatization Strategies to N-Heterocyclyl-2-aminobenzanilides

The ortho-diamine-like arrangement of the amino group and the anilide nitrogen in this compound and its derivatives is a key structural feature that enables the construction of various fused N-heterocyclic systems. These cyclization strategies are fundamental in generating compounds with diverse biological and chemical properties.

One of the most common applications of ortho-phenylenediamines is in the synthesis of benzimidazoles . This is typically achieved through condensation with carboxylic acids or their derivatives. beilstein-journals.orgnih.govnih.govresearchgate.net The reaction of an o-phenylenediamine (B120857) with a carboxylic acid, often in the presence of an acid catalyst, leads to the formation of the benzimidazole (B57391) ring system. Another widely used method involves the condensation with aldehydes, which can sometimes lead to a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. beilstein-journals.org

Similarly, 2-aminobenzamides, which share a similar reactive motif, are extensively used as precursors for the synthesis of quinazolinones . rsc.orgresearchgate.netnih.govrsc.org These syntheses often involve condensation reactions with aldehydes, carboxylic acids, or alcohols. researchgate.netthieme-connect.com For example, quinazolinones can be synthesized from 2-aminobenzamide (B116534) using methanol (B129727) as both a C1 source and a green solvent in the presence of a base like cesium carbonate and a copper catalyst. researchgate.net Another approach involves the visible-light-mediated synthesis of quinazolinones from the reaction of benzyl (B1604629) bromides with 2-aminobenzamides, which proceeds efficiently at room temperature. rsc.org

The synthesis of 1,2,4-triazoles can be achieved through various routes, often involving the reaction of amidines with hydrazines or the cyclization of amidrazones. acs.orgfrontiersin.orgorganic-chemistry.org A general method for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles involves the one-pot reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. acs.org Another approach utilizes the addition of hydrazides to activated secondary amides, followed by microwave-induced cyclodehydration, to form 3,4,5-trisubstituted 1,2,4-triazoles. acs.org

Functional Group Interconversions and Modifications

The chemical versatility of this compound is further enhanced by the distinct reactivity of its amino and nitro moieties, as well as the anilide linkage, allowing for a wide range of functional group interconversions and modifications.

Transformations Involving the Amino Moiety

The primary amino group in this compound is a key site for a variety of chemical transformations, including diazotization, acylation, and alkylation.

Diazotization of the primary aromatic amine allows for its conversion into a diazonium salt. This intermediate is highly versatile and can undergo a range of subsequent reactions. For instance, diazotization followed by coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, leads to the formation of azo dyes. researchgate.netorientjchem.orgicrc.ac.irresearchgate.net The diazotization of aniline derivatives is typically carried out using nitrous acid, generated in situ from sodium nitrite (B80452) and a strong acid. icrc.ac.ir

Acylation of the amino group is a common strategy to introduce various acyl functionalities, which can modify the electronic and steric properties of the molecule. This reaction can be achieved using a variety of acylating agents, including acyl halides and carboxylic anhydrides. semanticscholar.orgyoutube.com The acylation of anilides can be directed to the ortho position under certain catalytic conditions. researchgate.netmtak.hu

Alkylation of the amino group introduces alkyl substituents, leading to secondary or tertiary amines. Direct N-alkylation can be achieved using alkyl halides, often in the presence of a base. nih.govsemanticscholar.orgresearchgate.net Ruthenium-catalyzed N-alkylation of anilines with alcohols via a borrowing hydrogen strategy is another effective method. rsc.org Furthermore, acid-catalyzed ortho-alkylation of anilines with styrenes provides a route to chiral anilines with bulky substituents. nih.gov

Reactions of the Nitro Group for Diverse Functionalities

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It can also be transformed into a variety of other functional groups, most notably through reduction.

The reduction of the nitro group to an amino group is a fundamental transformation in aromatic chemistry. This conversion dramatically alters the electronic properties of the molecule, turning a strongly deactivating group into a strongly activating one. A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule. Common methods include catalytic hydrogenation (e.g., using Pd/C) and reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl). researchgate.net For selective reduction of the nitro group in the presence of other reducible functionalities like amides, specific reagents and conditions are required. researchgate.net For instance, tin(II) chloride is known to selectively reduce aromatic nitro groups in the presence of sensitive groups such as nitriles. stackexchange.com Sodium borohydride (B1222165) in the presence of transition metal complexes has also been used for the selective reduction of nitroaromatic compounds. nih.gov

Beyond reduction to an amine, the nitro group can participate in other reactions. For instance, aromatic nitro compounds can undergo rearrangement reactions in strong acids. researchgate.net They can also be converted into other functionalities, although these transformations are less common than reduction.

Modifications at the Anilide Linkage

The anilide linkage itself can be a site for chemical modification, primarily through hydrolysis or N-alkylation.

Hydrolysis of the anilide bond cleaves the molecule into its constituent carboxylic acid and amine components. This reaction is typically carried out under acidic or basic conditions. beilstein-journals.orgnih.govportlandpress.comportlandpress.comrsc.orgarkat-usa.org The rate of hydrolysis can be influenced by the nature of the substituents on both the benzoyl and anilino portions of the molecule. portlandpress.com

Chemical Reactivity and Mechanistic Studies of 2 Amino 5 Nitrobenzanilide

Reactivity Profiling of the Amino and Nitro Aromatic Systems

The reactivity of 2-Amino-5-nitrobenzanilide is primarily dictated by the electronic characteristics of the amino (-NH₂) and nitro (-NO₂) groups on one of the phenyl rings. These substituents exert opposing electronic effects, creating a nuanced reactivity profile.

The amino group is a potent activating group and an ortho-, para- director for electrophilic aromatic substitution. Through resonance, its lone pair of electrons increases the electron density of the aromatic ring, particularly at the positions ortho and para to it. This makes the ring more susceptible to attack by electrophiles. The amino group itself is also nucleophilic and can participate in reactions such as acylation, alkylation, and diazotization.

In contrast, the nitro group is a strong deactivating group and a meta- director. Its powerful electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the aromatic ring. This deactivation makes the ring less reactive towards electrophiles but more susceptible to nucleophilic aromatic substitution, especially at positions ortho and para to the nitro group. The primary reactivity of the nitro group itself involves its reduction to other nitrogen-containing functionalities, most commonly an amino group.

Elucidation of Reaction Pathways and Transition States

Understanding the specific pathways and intermediate transition states of reactions involving this compound is crucial for controlling reaction outcomes. While specific studies on this exact molecule are limited, mechanistic insights can be drawn from related aromatic nitro and amino compounds.

A key reaction pathway for molecules containing a nitro group is its reduction. The in vivo reduction of aromatic nitro compounds is understood to proceed through the formation of N-hydroxylamine intermediates, which can then covalently bind to macromolecules. nih.gov The chemical reduction pathway follows a similar course, typically involving nitroso and hydroxylamine (B1172632) intermediates before the final amine product is formed. The precise mechanism and stability of these intermediates depend on the reducing agent and reaction conditions.

Mechanistic studies on related substituted benzanilides have explored various reaction types. For example, photochemical reactions of p-substituted benzanilides can lead to the formation of 2-aminobenzophenone (B122507) derivatives, with the reaction rate and product distribution being influenced by solvent polarity and the electronic nature of the substituents. rug.nl Furthermore, studies on the regioselective bromination of the benzanilide (B160483) core have shown that different promoters can lead to distinct transition states, allowing for controlled C-H activation at different positions on the aromatic rings. mdpi.com

For the nitroaniline portion of the molecule, reaction pathways in highly acidic media have been investigated. The rearrangement of some 2-nitroanilines in concentrated sulfuric acid is proposed to occur via a rate-determining migration of the nitro group following protonation at the 2-position of the aromatic ring. rsc.orgrsc.org These studies highlight the potential for complex, acid-catalyzed pathways involving Wheland-type intermediates.

Catalytic Approaches in this compound Transformations

Catalysis offers efficient and selective methods for transforming functional groups within this compound, with the reduction of the nitro group being the most prominent application. The catalytic hydrogenation of aromatic nitro compounds is an industrially significant process for producing aromatic amines. google.com

A variety of heterogeneous and homogeneous catalysts are effective for this transformation. Noble metal catalysts, particularly palladium (Pd) and platinum (Pt) supported on carbon, are widely used. google.comresearchgate.net Other transition metals, such as nickel and cobalt, also exhibit catalytic activity. google.com Bimetallic catalysts, like Cu/Ni nanoparticles, have been shown to have higher catalytic activity for the hydrogenation of substituted nitroanilines compared to their monometallic counterparts, an effect attributed to synergistic interactions within the alloy phase. rsc.org The efficiency of these reactions can be further enhanced through the use of promoters or activators. google.com For instance, vanadium compounds can serve as effective co-catalysts in the hydrogenation of aromatic nitro compounds over noble metal catalysts. google.com

The selection of the catalyst, solvent, temperature, and hydrogen pressure allows for precise control over the reaction, enabling the selective reduction of the nitro group without affecting other functional groups like the amide linkage.

Investigations of Intramolecular Cyclization and Rearrangement Processes

The specific arrangement of functional groups in this compound creates the potential for intramolecular reactions, leading to the formation of new cyclic structures or rearranged isomers.

Rearrangement Processes: Aromatic nitro compounds, particularly substituted nitroanilines, are known to undergo rearrangement reactions under strongly acidic conditions. For example, several 2-nitroanilines have been observed to rearrange in concentrated sulfuric acid at elevated temperatures, yielding products consistent with a 1,3-migration of the nitro group. rsc.orgresearchgate.net This type of reaction is believed to be intramolecular and proceeds through protonation of the aromatic ring, followed by the migration of the nitro group. rsc.org The presence of the amide functionality in this compound could influence the rate and outcome of such a rearrangement compared to simple nitroanilines.

Intramolecular Cyclization: The ortho-disposed amino and amide groups on one of the aromatic rings present a classic structural motif for intramolecular cyclization to form heterocyclic systems. While direct examples for this compound are not prominent in the literature, analogous reactions are well-established. For instance, 2-aminothiophenols readily undergo condensation with aldehydes followed by intramolecular cyclization to produce benzothiazoles. Similarly, the reaction of arylpropargyl amides of certain carboxylates can lead to intramolecular cyclization, forming various substituted pyrrolidine (B122466) and benz[f]isoindoline derivatives through pathways like intramolecular Diels-Alder reactions. rsc.org These examples suggest that under appropriate conditions, the amino group of this compound could potentially react with the amide carbonyl or a transformed version of the benzoyl group to form a new heterocyclic ring, a pathway that could be explored for the synthesis of novel chemical structures.

Advanced Spectroscopic and Computational Characterization of 2 Amino 5 Nitrobenzanilide

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1H, 13C, 2D NMR) for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, the precise connectivity of atoms and the chemical environment of each nucleus can be established.

¹H NMR: The ¹H NMR spectrum of 2-Amino-5-nitrobenzanilide is expected to display distinct signals for each of its eleven protons. The protons on the two aromatic rings will appear in the aromatic region (typically 6.5-8.5 ppm), with their chemical shifts and splitting patterns dictated by the electronic effects of the substituents. The nitro group (-NO₂) is strongly electron-withdrawing, causing downfield shifts for adjacent protons, while the amino group (-NH₂) is electron-donating, leading to upfield shifts. The amide N-H proton is expected to appear as a broad singlet at a downfield position, and the two protons of the primary amine will also present as a distinct signal.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. This compound has 13 carbon atoms, and each is expected to produce a unique signal. The carbonyl carbon of the amide group will be the most downfield-shifted signal (typically 165-175 ppm). Carbons attached to the electronegative nitro and amino groups will also show significant shifts.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular structure.

COSY experiments establish proton-proton (¹H-¹H) coupling correlations, identifying neighboring protons within the same spin system, which is invaluable for assigning protons on the individual aromatic rings.

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of a proton's signal to its attached carbon.

HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is essential for connecting the different fragments of the molecule, such as linking the benzoyl ring to the anilino ring via the amide bond. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard substituent effects and data from analogous structures. Actual experimental values may vary based on solvent and other conditions.

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|---|

| C1 | C | - | ~134 | H2', H6', Amide N-H |

| C2/C6 | CH | ~7.9 | ~128 | H3', H5' |

| C3/C5 | CH | ~7.5 | ~129 | H2', H4', H6' |

| C4 | CH | ~7.6 | ~132 | H3', H5' |

| C=O | C | - | ~168 | H2', H6', Amide N-H |

| C1' | C | - | ~146 | H2', H6', Amide N-H |

| C2' | C-NH₂ | - | ~138 | H3', H4' |

| C3' | CH | ~6.8 | ~115 | H4' |

| C4' | CH | ~8.0 | ~126 | H3', H6' |

| C5' | C-NO₂ | - | ~141 | H4', H6' |

| C6' | CH | ~7.8 | ~120 | H4' |

| Amide N-H | NH | ~10.2 | - | C=O, C1', C2', C6' |

| Amine NH₂ | NH₂ | ~5.5 | - | C1', C2', C3' |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational modes. core.ac.uk

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups.

N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region. The primary amine (-NH₂) will show two bands (asymmetric and symmetric stretching), while the secondary amide (-NH-) will show a single, typically sharp band.

C=O Stretching: A strong, sharp absorption band, characteristic of the amide I band, is expected around 1650-1680 cm⁻¹.

NO₂ Stretching: Two strong bands corresponding to the asymmetric (~1500-1550 cm⁻¹) and symmetric (~1330-1370 cm⁻¹) stretching of the nitro group will be prominent. researchgate.net

Aromatic C=C and C-H Stretching: Multiple sharp bands will appear in the 1450-1600 cm⁻¹ region for C=C stretching and above 3000 cm⁻¹ for aromatic C-H stretching.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C=O and N-H stretches are visible, the symmetric vibrations of the nitro group and the aromatic ring breathing modes often produce strong Raman signals. The symmetric nature of the C=C bonds in the aromatic rings makes them particularly Raman active. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Asymmetric/Symmetric N-H Stretch | Amine (-NH₂) | 3400 - 3500 | Medium |

| N-H Stretch | Amide (-NH-) | 3300 - 3350 | Medium |

| Aromatic C-H Stretch | Aromatic Rings | 3050 - 3150 | Medium-Weak |

| C=O Stretch (Amide I) | Amide (-C=O) | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | Amide (-NH-) | 1530 - 1570 | Strong |

| Aromatic C=C Stretch | Aromatic Rings | 1450 - 1600 | Medium-Strong |

| Asymmetric NO₂ Stretch | Nitro (-NO₂) | 1500 - 1550 | Very Strong |

| Symmetric NO₂ Stretch | Nitro (-NO₂) | 1330 - 1370 | Very Strong |

Mass Spectrometry Techniques (ESI-MS, LC-MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique ideal for polar molecules like this compound. It allows for the generation of intact molecular ions, typically protonated species [M+H]⁺. For this compound (C₁₃H₁₁N₃O₃), the expected monoisotopic mass is 257.0795 g/mol . ESI-MS analysis would confirm this molecular weight by detecting an ion at m/z 258.0873. Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing structural information. A characteristic fragmentation pathway would be the cleavage of the amide bond, yielding fragments corresponding to the benzoyl cation and the 2-amino-5-nitroaniline moiety. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. arxiv.org This technique is essential for purity assessment. A sample is first passed through an LC column, which separates the target compound from any starting materials, by-products, or degradation products. The eluent is then directed into the mass spectrometer, which provides a mass spectrum for each separated component. This allows for the confident identification of the main compound and the characterization of any impurities, making LC-MS a critical tool for quality control. mdpi.com

Table 3: Expected ESI-MS Fragmentation of this compound

| Ion | Formula | Description | Expected m/z |

|---|---|---|---|

| [M+H]⁺ | [C₁₃H₁₂N₃O₃]⁺ | Protonated Molecular Ion | 258.09 |

| [M+Na]⁺ | [C₁₃H₁₁N₃O₃Na]⁺ | Sodium Adduct | 280.07 |

| [C₇H₅O]⁺ | [C₇H₅O]⁺ | Benzoyl Cation | 105.03 |

| [C₆H₇N₂O₂]⁺ | [C₆H₇N₂O₂]⁺ | Protonated 2-Amino-5-nitroaniline | 155.05 |

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties

Electronic absorption (UV-Visible) and fluorescence spectroscopy are used to investigate the photophysical properties of a molecule, which are governed by its electronic structure and the transitions between electronic states.

UV-Visible Absorption: The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions within its chromophoric systems: the benzoyl group and, more significantly, the nitroaniline moiety. The combination of the electron-donating amino group and the electron-withdrawing nitro group on the same aromatic ring creates a strong intramolecular charge transfer (ICT) character. This typically results in a strong, broad absorption band at a relatively long wavelength in the near-UV or visible region.

Fluorescence Spectroscopy: While the extensive conjugation in this compound might suggest potential fluorescence, the presence of the nitro group is a critical factor. Nitroaromatic compounds are well-known to be efficient quenchers of fluorescence through various mechanisms, including enhanced intersystem crossing to the triplet state. researchgate.net Therefore, it is anticipated that this compound would exhibit very weak fluorescence or be non-fluorescent. Any observed emission would likely be weak and significantly red-shifted (a large Stokes shift) relative to the absorption maximum.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful computational tools that complement experimental data. They provide deep insights into molecular geometry, electronic structure, and spectroscopic properties. nih.gov

Furthermore, DFT provides a detailed picture of the electronic structure. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. nih.gov The HOMO is typically localized on the electron-rich part of the molecule (the amino-substituted ring), while the LUMO is often centered on the electron-deficient part (the nitro-substituted ring). The HOMO-LUMO energy gap (ΔE) is a crucial parameter that relates to the molecule's chemical reactivity and corresponds to the lowest energy electronic transition observed in the UV-Vis spectrum.

A significant advantage of quantum chemical calculations is their ability to predict spectroscopic data, which can be used to guide the assignment of experimental spectra. researchgate.net

Vibrational Frequencies: Following geometry optimization, harmonic vibrational frequency calculations can be performed. mdpi.com The resulting theoretical IR and Raman spectra can be compared with experimental data. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, so they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement. researchgate.net This process allows for a confident assignment of nearly every band in the experimental vibrational spectra to a specific molecular motion.

NMR Chemical Shifts: The magnetic shielding tensors for each nucleus can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These shielding tensors are then converted into chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory. This allows for the ab initio prediction of ¹H and ¹³C NMR spectra, which is invaluable for resolving ambiguities in spectral assignments, especially for complex structures.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

A comprehensive analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides significant insights into the chemical reactivity and electronic properties of this compound. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's stability and reactivity. A smaller gap generally indicates higher reactivity.

Theoretical calculations, typically employing Density Functional Theory (DFT), are used to determine the energies of these orbitals and map their electron density distributions. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the phenyl ring to which it is attached, reflecting its electron-donating nature. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group and the adjacent phenyl ring, highlighting its electron-accepting character.

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated. These descriptors help in quantifying the molecule's reactivity.

| Reactivity Descriptor | Formula | Significance for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | Represents the energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Represents the energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Indicates resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measures the propensity to accept electrons. |

Note: The specific energy values and resulting descriptor values for this compound would be dependent on the level of theory and basis set used in the computational calculations. The data presented here is illustrative of the concepts.

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling serves as a powerful tool to elucidate the potential reaction mechanisms and associated energy changes for reactions involving this compound. Using quantum chemical methods, the potential energy surface of a reaction can be mapped to identify transition states, intermediates, and products.

For instance, the reactivity of the amino group in this compound, a common site for electrophilic attack or acylation reactions, can be computationally investigated. DFT calculations can model the reaction pathway of, for example, an acylation reaction. The calculations would involve optimizing the geometries of the reactants, the transition state, any intermediates, and the final products.

The energetics of the reaction are then determined by calculating the energy differences between these optimized structures. Key energetic parameters include the activation energy (the energy difference between the reactants and the transition state), which governs the reaction rate, and the reaction energy (the energy difference between the reactants and the products), which determines the reaction's thermodynamic favorability.

| Reaction Coordinate | Structure | Relative Energy (kcal/mol) |

| Reactants | This compound + Acylating Agent | 0 |

| Transition State | [Acylation Transition State Complex] | ΔE‡ |

| Product | N-acylated-2-Amino-5-nitrobenzanilide | ΔErxn |

Note: The values for activation energy (ΔE‡) and reaction energy (ΔErxn) are specific to the reaction being modeled and the computational methodology employed. This table provides a conceptual framework for the type of data generated.

These computational studies provide a molecular-level understanding of the reaction mechanism, predicting the most likely pathway and explaining the observed regioselectivity and stereoselectivity. Such insights are invaluable for designing new synthetic routes and understanding the chemical behavior of this compound.

Applications in Medicinal Chemistry and Biological Sciences

Design and Synthesis of Anti-Infective Agents

The quest for novel anti-infective agents has driven extensive research into the modification of the 2-amino-5-nitrobenzanilide core. These efforts have yielded compounds with promising activity against viruses, bacteria, and parasites.

The this compound framework has been instrumental in the development of potent inhibitors of the Venezuelan Equine Encephalitis Virus (VEEV), a pathogenic alphavirus. A notable example is the development of (E)-2-((1,4-dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide, also known as ML336. This compound emerged from an optimization effort of a quinazolinone screening hit. The scaffold optimization led to a novel rearrangement affording amidines, with ML336 demonstrating potent inhibition of several VEEV strains in the low nanomolar range without significant cytotoxicity. nih.gov This compound was found to limit in vitro viral replication and showed significant protection in VEEV-infected mice. nih.gov

| Compound | EC50 (µM) | CC50 (µM) | Viral Strain(s) |

| ML336 | 0.02-0.04 | > 50 | VEEV |

EC50: Half maximal effective concentration; CC50: Half maximal cytotoxic concentration.

Derivatives of the broader aminobenzamide and anilide families have been investigated for their antimicrobial and anti-inflammatory potential. For instance, studies on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, which share some structural similarities with the core compound, have demonstrated significant anti-inflammatory activity. Certain derivatives were found to decrease nitric oxide (NO) production, a key inflammatory mediator. nih.gov Specifically, compounds 3a , 3b , and 2a from this class showed high anti-inflammatory activity with NO inhibition of 87.07±1.22 %, 80.39±5.89 %, and 78.04±2.86 %, respectively. nih.gov

In the context of antimicrobial properties, research on 2-amino-5-nitrobenzophenone (B23384) derivatives has shown their potential as antibacterial agents. researchgate.net A series of these compounds were synthesized and tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with some derivatives exhibiting notable activity. researchgate.net

While direct studies on this compound for antimalarial activity are limited, research on related benzophenone (B1666685) scaffolds has shown promise. For example, a novel class of antimalarials derived from farnesyltransferase inhibitors based on a 2,5-diaminobenzophenone scaffold has been developed. nih.gov These compounds have displayed a wide range of activity, including submicromolar efficacy against the multi-drug resistant Plasmodium falciparum strain Dd2. nih.gov Furthermore, the synthesis of benzimidazole (B57391) derivatives has yielded compounds with significant antiplasmodial activity in the high nanomolar range against chloroquine-sensitive strains of P. falciparum. nih.gov

| Compound Class | Target Organism | Notable Activity |

| 2,5-Diaminobenzophenone derivatives | Plasmodium falciparum (Dd2 strain) | Submicromolar activity |

| Benzimidazole derivatives | Plasmodium falciparum (HB3 strain) | High nanomolar activity |

The anilide motif, a key component of this compound, is present in numerous compounds with antibacterial properties. Research into 2-amino-5-nitrobenzophenone derivatives has provided specific data on their antibacterial efficacy. Several synthesized compounds from this family were tested against Staphylococcus aureus and Escherichia coli. Among the synthesized compounds, some showed maximum activity within their respective tested groups. researchgate.net Another study focused on 2-amino-5-nitrothiazole (B118965) amide analogues of Nitazoxanide, a broad-spectrum antimicrobial drug. This research identified analogues that displayed better activity than the parent compound against microorganisms that utilize pyruvate:ferredoxin oxidoreductase (PFOR) for their energy metabolism. nih.gov

| Compound Derivative | Bacterial Strain | Activity/MIC |

| 2-Amino-5-nitrobenzophenone derivative 4 | S. aureus / E. coli | Maximum activity in its group |

| 2-Amino-5-nitrobenzophenone derivative 9 | S. aureus / E. coli | Maximum activity in its group |

| 2-Amino-5-nitrobenzophenone derivative 10 | S. aureus / E. coli | Maximum activity in its group |

MIC: Minimum Inhibitory Concentration.

Anticancer Research and Target Inhibition

The structural versatility of the this compound scaffold has also been exploited in the field of anticancer research, particularly in the design of enzyme inhibitors that play a crucial role in cancer cell proliferation.

The 2-amino-benzamide scaffold is a recognized precursor for the synthesis of kinase inhibitors. Protein kinases are a family of enzymes that are often overactive in cancer cells, and their inhibition is a key strategy in cancer therapy. Research has shown that 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which can be conceptually derived from the aminobenzamide structure, possess potent anti-proliferative activity against various cancer cell lines. mdpi.com For instance, compounds 7h and 7i from this class demonstrated IC50 concentrations in the range of 25–50 nM against HCT116 and MDA-MB-231 cancer cells. mdpi.com These molecules are proposed to interfere with phospholipid metabolism by inhibiting phosphoinositide phospholipase C (PI-PLC), among other cellular processes. mdpi.com

| Compound | Cancer Cell Line | IC50 (nM) |

| 7h | HCT116 / MDA-MB-231 | 25-50 |

| 7i | HCT116 / MDA-MB-231 | 25-50 |

IC50: Half maximal inhibitory concentration.

Investigations into Cytotoxic Activity Against Cancer Cell Lines

Derivatives of benzanilides and thiobenzanilides have been identified as a promising class of compounds with significant anticancer properties. Research has demonstrated that molecules built on the benzanilide (B160483) scaffold can exhibit selective cytotoxicity against cancer cells. For instance, studies on a thiobenzanilide (B1581041) derivative, N,N'-(1,2-phenylene)bis(3,4,5-trifluorobenzothioamide) or 63T, revealed potent and selective anticancer activity against human lung adenocarcinoma (A549) cells. nih.gov This compound was shown to induce cancer cell death through a caspase-independent pathway, with dose-dependent autophagic processes potentially playing a role in its mechanism of action. nih.gov

While direct studies on this compound are limited, research into structurally related compounds provides insight into the potential of this chemical class. For example, N-(2-amino-5-chlorobenzoyl)benzamidoxime analogs, which share a substituted 2-aminobenzoyl core, have been shown to inhibit the viability of Jurkat T-cell lymphoma and HL-60RG human leukemia cell lines in a dose-dependent manner. nih.gov Similarly, various 5-aminopyrazole derivatives have demonstrated the ability to suppress the growth of specific cancer cell lines. mdpi.com The antiproliferative activity of these related structures underscores the potential of the substituted aminobenzamide framework as a basis for developing new anticancer agents.

Table 1: Cytotoxic Activity of Selected Benzanilide-Related Derivatives

| Compound | Cancer Cell Line | IC50 / Activity | Source |

|---|---|---|---|

| N,N'-(1,2-phenylene)bis(3,4,5-trifluorobenzothioamide) (63T) | Human Lung Adenocarcinoma (A549) | Strong cytotoxic activity | nih.gov |

| N-(2-amino-5-chlorobenzoyl)benzamidoxime analogs | Jurkat T-cell lymphoma, HL-60RG human leukemia | Dose-dependent inhibition of cell viability | nih.gov |

| Quinazoline-chalcone 14g | K-562 (leukemia), MCF7 (breast), HCT-116 (colon) | GI50: 0.622–1.81 μM | rsc.org |

| 2-aminobenzothiazole (B30445) derivative 23 | HT-29, PC-3, A549, U87MG | Excellent antiproliferative activity | nih.gov |

Receptor Tyrosine Kinase Inhibitory Studies

Receptor tyrosine kinases (RTKs) are crucial mediators of cell signaling pathways that control cell growth, proliferation, and survival. Their overexpression or mutation is a hallmark of many cancers, making them important targets for anticancer therapies. chemrevlett.com Small-molecule tyrosine kinase inhibitors (TKIs) are a major class of targeted cancer drugs. chemrevlett.com

The 2-aminobenzothiazole and 4-anilinoquinazoline (B1210976) scaffolds, which are structurally related to this compound, have been extensively explored for RTK inhibition. For instance, a series of 2-aminobenzothiazole derivatives were developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key RTK involved in angiogenesis. nih.gov One of the standout compounds demonstrated a VEGFR-2 IC50 value of 97 nM and effectively inhibited the formation of blood vessels in a zebrafish model. nih.gov Similarly, novel 5-anilinoquinazoline-8-nitro derivatives have been synthesized and shown to be effective VEGFR-2 kinase inhibitors, with some compounds achieving IC50 values in the submicromolar range. rsc.org The inclusion of a 2-amino group in certain heterocyclic structures has been shown to improve potency against multiple RTKs, suggesting its importance in ligand-receptor interactions. nih.gov

Neuropharmacological Applications

Intermediacy in Benzodiazepine Synthesis (e.g., Nitrazepam, Flunitrazepam)

Benzodiazepines are a class of psychoactive drugs widely used for their anxiolytic, sedative, hypnotic, and anticonvulsant properties. wum.edu.pl The synthesis of many 1,4-benzodiazepines relies on key chemical intermediates. While this compound itself is not the direct precursor, the closely related compound 2-amino-5-nitrobenzophenone is a critical starting material for the synthesis of several prominent benzodiazepines, including Nitrazepam and Flunitrazepam. wum.edu.plmdma.chgoogle.com

The synthesis of Nitrazepam typically involves the acylation of 2-amino-5-nitrobenzophenone with chloroacetyl chloride to form 2-(chloroacetamido)-5-nitrobenzophenone. mdma.chgoogle.com This intermediate then undergoes cyclization using agents like ammonia (B1221849) and hexamethylenetetramine to form the seven-membered diazepine (B8756704) ring of Nitrazepam. mdma.chgoogle.com

Flunitrazepam, the fluorinated N-methyl derivative of nitrazepam, is also synthesized from a benzophenone precursor. wikipedia.org Its metabolism in the body involves the reduction of the nitro group to an amino group, forming 7-aminoflunitrazepam, a major metabolite used in analytical detection. wikipedia.orgnih.govfarmaciajournal.com The synthetic pathways for these benzodiazepines highlight the importance of 2-amino-5-nitro-substituted phenyl ketones as foundational building blocks in neuropharmacological drug development.

Mechanism of Action Studies for Biological Activities

Molecular Docking and Protein-Ligand Interaction Analysis

To understand how benzanilide derivatives exert their biological effects at a molecular level, computational methods such as molecular docking are employed. These studies predict the binding pose and affinity of a ligand within the active site of a target protein, such as a kinase or enzyme. nih.gov

For nitro-substituted benzamide (B126) derivatives, molecular docking analyses have revealed that the orientation of the nitro groups can be crucial for efficient binding to the target enzyme. researchgate.netnih.gov In studies of potential tyrosine kinase inhibitors, docking simulations help to visualize key interactions. For example, the nitro group of an analogue containing a 2-methyl-5-nitroaniline (B49896) fragment was shown to form a hydrogen bond with the amino group of a methionine residue (Met-318) in the Abl kinase domain. mdpi.com These interactions, which also include hydrophobic contacts, are critical for the ligand's binding affinity and inhibitory activity. nih.gov The analysis of protein-ligand interactions provides a rational basis for the design and optimization of more potent and selective inhibitors. researchgate.netresearchgate.net

Cellular Assay Development for Efficacy and Selectivity Profiling

Following computational predictions and chemical synthesis, the biological activity of new compounds is confirmed through a battery of cellular assays. To assess cytotoxic or antiproliferative effects, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used. This assay measures the metabolic activity of cells, which correlates with cell viability, and is used to determine the IC50 (half-maximal inhibitory concentration) value of a compound. ekb.eg

To further characterize the mechanism of cell death, assays that detect apoptosis (programmed cell death) and analyze the cell cycle are performed. nih.gov For instance, flow cytometry can be used to measure the distribution of cells in different phases of the cell cycle (G1, S, G2/M), revealing whether a compound induces cell cycle arrest. nih.gov The selectivity of a compound is a critical parameter, and its cytotoxicity is often tested in both cancer cell lines and normal, non-cancerous cell lines (e.g., skin fibroblasts) to ensure it preferentially targets tumor cells. nih.govekb.eg For RTK inhibitors, kinase activity assays are essential to confirm direct inhibition of the target protein and to profile the compound's selectivity against a panel of different kinases.

Nuclear Receptor-Coregulator Interaction Profiling

There is no available research detailing the use of this compound in nuclear receptor-coregulator interaction profiling. This analytical technique is crucial for understanding how potential drug candidates modulate the activity of nuclear receptors, which are key targets in various diseases. The process involves assessing the ligand-dependent binding of nuclear receptors to coregulator proteins. However, no studies have been published that profile the specific interactions, if any, of this compound with any nuclear receptors or their coregulators.

Pharmacokinetic and Pharmacodynamic Considerations

Metabolic Stability and Biotransformation Studies

Information regarding the metabolic stability and biotransformation of this compound is not available in the current body of scientific literature. Metabolic stability assays are fundamental in early-stage drug discovery to predict a compound's fate in a biological system, influencing its half-life and bioavailability. Biotransformation studies identify the metabolic pathways a compound undergoes and the resulting metabolites.

General metabolic pathways for related classes of compounds, such as nitroaromatic compounds, often involve nitroreduction or replacement of the nitro group. nih.gov However, without specific studies on this compound, it is not possible to determine its metabolic profile. The enzymes involved, the rate of metabolism, and the structure of any potential metabolites remain uncharacterized.

The following table would typically present data from in vitro metabolic stability assays. In the absence of data for this compound, it is presented as a template.

| Biological Matrix | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human Liver Microsomes | Data not available | Data not available |

| Rat Liver Microsomes | Data not available | Data not available |

| Mouse Liver Microsomes | Data not available | Data not available |

Similarly, a table detailing the metabolites formed during biotransformation cannot be provided.

| Metabolite ID | Proposed Structure | Metabolic Reaction |

| M1 | Data not available | Data not available |

| M2 | Data not available | Data not available |

Advanced Applications in Materials Science and Industrial Chemistry

Role as a Building Block for Functional Materials

The concept of using molecular building blocks is fundamental to creating materials with tailored properties. Proteins, for instance, are natural building blocks for high-performance materials like silk and collagen. nih.gov Similarly, synthetic molecules like 2-Amino-5-nitrobenzanilide can be employed to construct advanced functional materials. The strategic placement of its functional groups—an electron-donating amino group and an electron-withdrawing nitro group on an aromatic framework that includes an amide linkage—makes it a highly versatile precursor.

The amino group (-NH2) provides a reactive site for polymerization and other chemical modifications. The nitro group (-NO2) significantly influences the electronic properties of the molecule, imparting characteristics that are crucial for photoactive and colorimetric applications. The amide bond (-CONH-) within the benzanilide (B160483) structure offers sites for hydrogen bonding, which can enhance the thermal and mechanical properties of materials derived from it. researchgate.net This combination of features allows this compound to be a foundational component in the synthesis of materials designed for specific, high-performance applications. The self-assembly capabilities often seen in molecules with such functional groups can lead to the formation of ordered structures from the nano to the macro scale. nih.govrsc.org

Development of Specialty Polymers and Polyamides

Polyamides are a significant class of polymers known for their excellent mechanical strength and thermal stability, largely due to the hydrogen bonding between amide linkages in the polymer chains. researchgate.net Specialty polyamides can be synthesized by incorporating monomers with specific functional groups to impart desired properties. researchgate.netresearchgate.net this compound, containing a primary amine, is a suitable candidate for incorporation into polyamide chains through polycondensation reactions with dicarboxylic acids or their derivatives (e.g., diacid chlorides).

The inclusion of the this compound unit into a polymer backbone would be expected to influence the final properties of the material. The bulky, aromatic nature of the monomer could enhance rigidity and thermal stability, while the polar nitro group could increase the polymer's affinity for certain solvents and its potential for intermolecular interactions. Polymers derived from amino acids have been noted for offering advantages such as improved biodegradability and the potential for chemical modification to introduce new functions. researchgate.net While specific research on polyamides derived directly from this compound is not extensively documented, the principles of polyamide synthesis suggest its potential utility in creating specialty polymers with unique thermal and electronic characteristics. nih.govmdpi.com

Table 1: Properties of Representative Specialty Polyamides Derived from Functionalized Monomers

| Polyamide Type | Monomers | Key Properties | Potential Applications |

|---|---|---|---|

| Bio-based Polyamide (PA6F) | 2,5-furandicarboxylic acid (FDCA), Hexamethylenediamine | High thermal stability, derived from renewable resources. rsc.org | Engineering plastics. rsc.org |

| Amino Acid-Containing Polyamide | Alanine/Valine derivatives, Benzidine, Isophthalic acid | Potential biodegradability, modified thermal properties. researchgate.netnih.gov | Novel biomaterials. researchgate.net |

This table presents data on related polyamides to illustrate the properties that can be achieved by incorporating functional monomers. The properties of a hypothetical polyamide from this compound would be influenced by its specific chemical structure.

Precursors for Photoactive Materials and Dye-Sensitized Solar Cells (DSSC)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that utilizes organic dye molecules (sensitizers) to absorb light and generate electrons. sapub.org The efficiency of a DSSC is highly dependent on the chemical structure of the dye. nih.gov An effective dye typically possesses a donor-π-acceptor (D-π-A) architecture, which facilitates charge separation upon photoexcitation.

This compound possesses the fundamental components of a D-π-A structure. The amino group acts as an electron donor, the aromatic rings of the benzanilide system serve as the π-bridge, and the nitro group functions as a strong electron acceptor. This intramolecular charge transfer characteristic is highly desirable for photoactive materials. By chemically modifying this compound, for example, by adding an anchoring group like a carboxylic acid, it could be developed into a sensitizer (B1316253) for DSSCs. The anchor would allow the dye to bind to the surface of a semiconductor oxide film (like TiO2 or ZnO), enabling efficient electron injection from the excited dye into the semiconductor's conduction band. sapub.orgnih.gov Research on ferrocenyl benzimidazoles containing nitro anchors has demonstrated their potential as sensitizers in DSSCs, highlighting the utility of the nitro group in such applications. rsc.orgresearchgate.net

Table 2: Performance of DSSCs with Various Organic Sensitizers

| Sensitizer Type | Semiconductor | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| Ferrocenyl Benzimidazole (B57391) (with COOH anchor) | TiO2 | Comparable to related derivatives. researchgate.net | researchgate.net |

| Ferrocenyl Benzimidazole (with NO2 anchor) | TiO2 | Lower performance than COOH-anchored dye. researchgate.net | researchgate.net |

| Porphyrin-based dyes | ZnO | Dependent on dye acidity and interaction with ZnO surface. nih.gov | nih.gov |

| Ruthenium complexes (e.g., N3 dye) | TiO2 | ~10.3% | nih.gov |

This table provides examples of DSSC performance using different types of sensitizers to contextualize the potential role of materials derived from this compound.

Application in Colorimetric Sensing and Diagnostic Systems

Colorimetric sensors are devices that signal the presence of a chemical substance through a change in color, which can often be detected by the naked eye. nih.govnih.gov The development of these sensors relies on molecules that can selectively interact with an analyte, leading to a change in their electronic structure and, consequently, their light absorption properties.

The structure of this compound is well-suited for applications in colorimetric sensing. The nitrophenyl group acts as a chromophore (the part of the molecule responsible for its color). The amino and amide groups can serve as binding sites or recognition sites for analytes such as metal ions or anions. researchgate.net Upon binding with a target analyte, the electron density around these groups would change, altering the intramolecular charge transfer characteristics of the molecule and causing a visible color shift. For instance, a sensor bearing –OH and –NH binding sites and a nitrophenyl signaling unit showed a distinct color change from colorless to yellow upon detecting specific anions. researchgate.net This principle is widely used in creating selective and sensitive sensors for various chemical and biological applications. nih.govmdpi.com

Table 3: Examples of Colorimetric Sensing Systems

| Sensor Molecule Type | Target Analyte(s) | Principle of Detection | Observable Change |

|---|---|---|---|

| NBD-G (derived from NBD-Cl) | Cu2+, Zn2+ | Complexation with metal ions. mdpi.com | Yellow to red (Cu2+) or orange (Zn2+). mdpi.com |

| Methyl-3-(2-hydroxy-5-nitrophenyl amino)-3-phenylpropanoate | H2PO4–, AcO– | Anion binding to -OH and -NH groups. researchgate.net | Colorless to light yellow. researchgate.net |

| Cysteine-capped Gold Nanoparticles | Nitrosamines | Aggregation of nanoparticles induced by analyte interaction. mdpi.com | Change in solution color. |

Integration into Advanced Composite Materials

Advanced composite materials are formed by combining two or more distinct materials to create a new material with enhanced properties, such as improved strength, stiffness, or thermal resistance. These composites typically consist of a reinforcement phase (like fibers) embedded within a matrix phase (like a polymer).

While direct applications of this compound in composites are not widely reported, its potential lies in its use as a monomer for creating high-performance polymer matrices. Polyamides, particularly aromatic polyamides (aramids), are frequently used as the matrix in advanced composites due to their exceptional strength and thermal stability.

Emerging Research Perspectives and Future Directions

Green Chemistry Approaches for Sustainable Synthesis

Traditional chemical synthesis routes for nitroaromatic compounds often involve harsh conditions and environmentally hazardous reagents, such as strong acids. researchgate.netnih.gov The future synthesis of 2-Amino-5-nitrobenzanilide is likely to be guided by the principles of green chemistry, aiming to minimize environmental impact and enhance safety. researchgate.net

Promising "green" strategies could include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net For related compounds, microwave-assisted synthesis has proven to be an eco-friendly alternative that can lead to good yields. researchgate.net

Biocatalysis: The use of enzymes or whole microorganisms could offer highly specific and environmentally benign pathways to synthesize the target molecule or its precursors, avoiding harsh chemicals and high temperatures. mdpi.com

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like ionic liquids or water-based systems can drastically reduce the environmental footprint of the synthesis process. researchgate.net

Catalytic Routes: Developing novel catalysts, including solid-supported reagents or biocatalysts, could enable more efficient and selective reactions, minimizing waste generation. mdpi.com Research into unconventional routes, such as using nitro compounds directly as amine surrogates via aminocarbonylation, points toward more sustainable amide bond formation strategies. nih.gov

These approaches are not merely theoretical; they represent a tangible shift in chemical manufacturing towards more sustainable and economically viable processes. rsc.orgmdpi.com

High-Throughput Screening for Novel Biological Activities

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast numbers of compounds against specific biological targets. bmglabtech.comnih.gov While the specific biological profile of this compound is not extensively documented, HTS offers a powerful tool to uncover its latent therapeutic potential. nih.gov

Future HTS campaigns could involve:

Screening Diverse Libraries: A library of this compound and its synthesized derivatives could be screened against a wide array of biological targets.

Identifying "Hits": The primary goal is to identify "hits"—compounds that affect a target in a desired manner, providing a starting point for further drug development. bmglabtech.com

Diverse Biological Targets: Screening could target enzymes (e.g., kinases, proteases), cellular receptors (e.g., GPCRs), or whole-cell models to assess activities such as antimicrobial, anticancer, or anti-inflammatory effects. nih.govmdpi.com

The process typically involves automated liquid handling, robotics, and sensitive detectors to manage the large scale of experiments efficiently. bmglabtech.com It is important to note that HTS primarily identifies lead compounds, which then require extensive optimization and further testing for properties like toxicity and bioavailability. bmglabtech.comnih.gov

| HTS Application Area | Potential Target Class | Desired Biological Activity |

| Oncology | Protein Kinases, HDACs | Anticancer, Antiproliferative |

| Infectious Diseases | Bacterial or Fungal Enzymes | Antibacterial, Antifungal |

| Inflammation | Cyclooxygenase (COX) enzymes | Anti-inflammatory |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE) | Neuroprotective |

Rational Design of Next-Generation Derivatives with Enhanced Potency and Selectivity

Building upon initial "hits" from HTS, the principles of rational design can be employed to systematically modify the this compound scaffold. This approach uses an understanding of the relationship between a molecule's structure and its biological activity to create new derivatives with improved properties. nih.gov

Key strategies in rational design include:

Structure-Activity Relationship (SAR) Studies: This involves synthesizing a series of derivatives by making small, deliberate changes to the parent molecule and assessing how these changes affect biological activity. For instance, modifying the substituents on the phenyl rings of the benzanilide (B160483) structure can significantly impact potency and selectivity. nih.govresearchgate.net Studies on related phenylsulfonylamino-benzanilide inhibitors have shown that the position of the nitro group (ortho, meta, or para) can dramatically alter inhibitory potency against biological targets. acs.org

Computational Modeling: Techniques like molecular docking and molecular dynamics simulations can predict how a molecule will bind to a target protein. This allows chemists to design derivatives that are predicted to have stronger and more selective interactions, guiding synthesis efforts.

Scaffold-Based Design: The benzanilide core of the molecule can be used as a scaffold. nih.gov By keeping the core structure intact and adding different functional groups, researchers can develop inhibitors for specific targets, such as protein kinases, which are often implicated in cancer. nih.govchim.it

This iterative cycle of design, synthesis, and testing is crucial for optimizing lead compounds into viable drug candidates with high potency and minimal side effects. mdpi.com

Exploration of Self-Assembly and Supramolecular Chemistry

The functional groups within this compound—specifically the primary amine (-NH2), the secondary amide (-CONH-), and the nitro (-NO2) group—are all capable of participating in non-covalent interactions, particularly hydrogen bonding. rsc.orgmasterorganicchemistry.com This makes the molecule a prime candidate for exploration in the fields of self-assembly and supramolecular chemistry.

Future research could focus on:

Hydrogen-Bonded Networks: The primary amide group is a unique supramolecular synthon with two hydrogen donors and two acceptors, capable of forming robust two-dimensional networks. rsc.org These interactions, along with potential hydrogen bonds involving the amino and nitro groups, could guide the molecule to self-assemble into ordered structures.

π-π Stacking: The two aromatic rings in the molecule provide opportunities for π-π stacking interactions, which can further stabilize self-assembled structures. acs.org

Development of Novel Materials: By controlling the self-assembly process through changes in solvent, temperature, or molecular design, it may be possible to create novel supramolecular materials. These could include gels, liquid crystals, or functional thin films with unique optical or electronic properties. The balance between strong hydrogen bonding and other noncovalent forces is key to moving beyond simple crystal engineering into more functional materials. rsc.org

The study of how these molecules organize themselves on a larger scale opens up possibilities for applications in materials science, nanotechnology, and biomedical engineering.

Advanced Characterization Techniques for Solid-State Properties

A thorough understanding of the solid-state properties of this compound is critical for any potential application, particularly in pharmaceuticals, where properties like crystallinity, polymorphism, and stability are paramount. Advanced analytical techniques are essential for this characterization. researchgate.net

Future studies will likely employ a suite of these techniques:

Solid-State NMR (ssNMR) Spectroscopy: A powerful, non-destructive technique that provides detailed atomic-level information about molecular structure, conformation, and dynamics in the solid state. worktribe.commst.edunews-medical.net For nitroaromatic compounds, 15N ssNMR can offer specific insights into the electronic environment of the nitro group. researchgate.net

X-ray Diffraction (XRD): Single-crystal XRD can determine the precise three-dimensional arrangement of atoms in a crystal, while X-ray Powder Diffraction (XRPD) is crucial for identifying different crystalline forms (polymorphs) and assessing sample purity and crystallinity.

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of the compound, such as its melting point, decomposition temperature, and the existence of different solid forms.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide information about the chemical bonds and functional groups within the molecule, and can be used to distinguish between different polymorphs.

A comprehensive analysis using these methods is vital to ensure the consistency, stability, and performance of the material in any final product. rsc.orgnih.gov

| Technique | Information Provided |

| Solid-State NMR (ssNMR) | Atomic-level structure, molecular dynamics, polymorphism. |